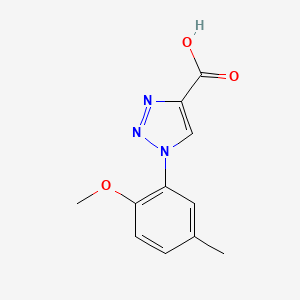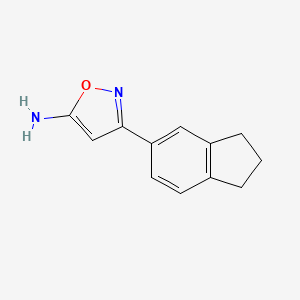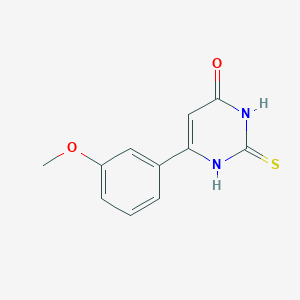
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The methoxy and methyl groups are attached to a phenyl ring, which is part of a larger 1H-1,2,3-triazole ring system. The carboxylic acid group is also attached to the triazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the methoxy, methyl, and carboxylic acid groups, as well as the triazole ring. The compound could potentially undergo reactions at these functional groups. For example, the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would be influenced by the polar carboxylic acid and methoxy groups, as well as the nonpolar methyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a precursor in the synthesis of complex organic compounds. For instance, the synthesis of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, which is structurally related, involves alkylation and nitration processes to yield various derivatives. This research has led to the development of methods for obtaining compounds with potential antibacterial properties through modifications at the triazole ring Shtabova et al., 2005.
Antibacterial Activity
Derivatives of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid have shown significant antibacterial activity. A study demonstrated the synthesis of 5-(1H-1,2,4-triazol-3-ylsulfanylmethyl)furan-2-carboxylic acids and their methyl ethers, revealing potent antibacterial properties upon evaluation Ирадян et al., 2014.
Antifungal and Antimicrobial Applications
The synthesis of 1,5-disubstituted 1,2,3-triazoles through a metal-free multi-component reaction highlighted the formation of compounds with tested antibacterial and antifungal activities. This research underscores the potential of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives in developing new antimicrobial agents Vo, 2020.
Catalytic Activity and Synthesis of Complex Molecules
Palladium(II) complexes of triazole-based N-heterocyclic carbenes, synthesized from derivatives of 1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, have shown promising catalytic performance in Suzuki–Miyaura cross-coupling reactions. These findings highlight the utility of triazole derivatives in catalysis and the synthesis of complex organic molecules Turek et al., 2014.
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-3-4-10(17-2)9(5-7)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZZKAKDYYACKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine](/img/structure/B1414715.png)
![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)
![Methyl 2-{[2-(morpholin-4-yl)ethyl]amino}acetate](/img/structure/B1414717.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)
![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)
![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)



![(Propan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1414730.png)

amine](/img/structure/B1414733.png)

![3-{[(Quinolin-8-yl)amino]methyl}phenol](/img/structure/B1414736.png)